molecular formula C13H10N2O B2536336 Dibenzo[b,f][1,4]oxazepin-11-amine CAS No. 21636-25-9

Dibenzo[b,f][1,4]oxazepin-11-amine

Cat. No.: B2536336
CAS No.: 21636-25-9
M. Wt: 210.236
InChI Key: WJWDEWXJRCMLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,f][1,4]oxazepin-11-amine is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is of significant interest due to its diverse pharmacological activities, including antidepressant, analgesic, and antipsychotic properties . The structure of this compound consists of a tricyclic system with an oxazepine ring fused to two benzene rings, and an amine group at the 11th position.

Chemical Reactions Analysis

Dibenzo[b,f][1,4]oxazepin-11-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, copper catalysts, and phenyl chloroformate . For example, the compound can be oxidized to form dibenzo[b,f][1,4]oxazepin-11-one, or it can undergo nucleophilic substitution reactions to introduce different functional groups at the amine position . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

benzo[b][1,4]benzoxazepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWDEWXJRCMLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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